

# Cy5-UTP Labeling for Fluorescence In Situ Hybridization: A Detailed Protocol

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## Compound of Interest

Compound Name: Cy5-UTP

Cat. No.: B15495965

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## Application Note & Protocol

### Introduction

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within cells and tissues.[1][2][3] This method is instrumental in various research and diagnostic applications, including gene expression analysis, chromosome mapping, and the identification of pathogens.[2][4] The direct incorporation of fluorescent nucleotides, such as Cyanine 5-uridine triphosphate (**Cy5-UTP**), during the synthesis of RNA probes offers a streamlined and efficient method for generating highly sensitive and specific probes for FISH analysis.[5][6]

Cy5 is a synthetic fluorescent dye belonging to the cyanine family, which exhibits bright fluorescence in the far-red spectrum.[6] Its excitation and emission maxima are approximately 650 nm and 670 nm, respectively.[5][7] This spectral profile is advantageous as it minimizes the background autofluorescence often encountered in biological specimens, thereby enhancing the signal-to-noise ratio.[6] **Cy5-UTP** is an analog of uridine triphosphate that can be efficiently incorporated into RNA transcripts by RNA polymerases, such as T7 RNA polymerase, during in vitro transcription.[5][7][8] The resulting Cy5-labeled RNA probes are well-suited for a variety of applications, including microarray analysis and FISH.[6][9]

This document provides a detailed protocol for the synthesis of Cy5-labeled RNA probes using **Cy5-UTP** and their subsequent application in fluorescence in situ hybridization.

## Principle of Cy5-UTP Labeling

The generation of Cy5-labeled RNA probes is typically achieved through in vitro transcription. [8] This process involves a DNA template containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6, or T3). The reaction mixture includes the RNA polymerase, ribonucleotides (ATP, CTP, GTP, and UTP), and a modified nucleotide, **Cy5-UTP**. During transcription, the RNA polymerase incorporates **Cy5-UTP** in place of its natural counterpart, UTP, resulting in a randomly labeled RNA probe with multiple Cy5 fluorophores along its length.[8][10] The degree of labeling can be modulated by adjusting the ratio of **Cy5-UTP** to unlabeled UTP in the reaction.[10]

## Materials and Reagents

### Cy5-UTP RNA Labeling

Reagent	Company	Catalog Number
Linearized DNA Template (with T7 promoter)	User-provided	-
T7 RNA Polymerase Mix	Jena Bioscience	PP-101L
ATP, CTP, GTP Solution (10 mM each)	Standard molecular biology supplier	-
UTP Solution (10 mM)	Standard molecular biology supplier	-
Cy5-UTP	Jena Bioscience	NU-803-CY5
RNase-free Water	Standard molecular biology supplier	-
DNase I (RNase-free)	Standard molecular biology supplier	-
RNA Purification Kit	Zymo Research, NEB, or equivalent	-

## Fluorescence In Situ Hybridization

Reagent	Company	Catalog Number
Microscope Slides (e.g., SuperFrost Plus)	Standard laboratory supplier	-
4% Paraformaldehyde (PFA) in PBS	User-prepared	-
Phosphate-Buffered Saline (PBS)	Standard laboratory supplier	-
Ethanol (50%, 70%, 80%, 98%, 100%)	Standard laboratory supplier	-
Hybridization Buffer	User-prepared (see recipe below)	-
Formamide (deionized)	Standard laboratory supplier	-
20x SSC	Standard laboratory supplier	-
DAPI (4',6-diamidino-2-phenylindole)	Standard laboratory supplier	-
Antifade Mounting Medium	Standard laboratory supplier	-

## Experimental Protocols

### Part 1: Synthesis of Cy5-Labeled RNA Probes

This protocol is based on the use of a commercially available T7 RNA polymerase kit and can be adapted for other polymerases.

- **Template Preparation:** The DNA template must be linear and contain a T7 RNA polymerase promoter sequence upstream of the target sequence.<sup>[8]</sup> The template can be a linearized plasmid or a PCR product. It is crucial that the template is of high purity.<sup>[11]</sup>
- **In Vitro Transcription Reaction Setup:** Thaw all components on ice. It is recommended to perform all steps in sterile, RNase-free tubes and use sterile pipette tips to prevent RNA degradation.<sup>[10]</sup>

Component	Volume (for a 20 $\mu$ L reaction)	Final Concentration
RNase-free Water	Up to 20 $\mu$ L	-
10x Transcription Buffer	2 $\mu$ L	1x
100 mM DTT	2 $\mu$ L	10 mM
ATP, CTP, GTP Mix (10 mM each)	1.5 $\mu$ L	0.75 mM each
UTP (10 mM)	0.75 $\mu$ L	0.375 mM
Cy5-UTP (1 mM)	1.5 $\mu$ L	0.075 mM
Linearized DNA Template	1 $\mu$ g	50 ng/ $\mu$ L
T7 RNA Polymerase Mix	2 $\mu$ L	-
Total Volume	20 $\mu$ L	

Note: The ratio of **Cy5-UTP** to UTP can be optimized to achieve the desired labeling efficiency. A higher ratio will result in a more densely labeled probe, but may reduce the overall yield of the transcription reaction.

- Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.
- DNase Treatment: To remove the DNA template, add 1  $\mu$ L of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
- Probe Purification: Purify the Cy5-labeled RNA probe using an RNA purification kit according to the manufacturer's instructions.[\[10\]](#) This step is essential to remove unincorporated nucleotides, proteins, and salts.[\[10\]](#) Elute the purified probe in RNase-free water.
- Quantification and Quality Control: Measure the absorbance of the labeled RNA at 260 nm (for RNA) and 650 nm (for Cy5) using a spectrophotometer. The efficiency of labeling can be estimated by calculating the ratio of incorporated fluorophores to the number of bases.[\[8\]](#)[\[10\]](#)

The quality of the probe can be assessed by running an aliquot on a denaturing agarose gel and visualizing the Cy5 fluorescence.[\[7\]](#)

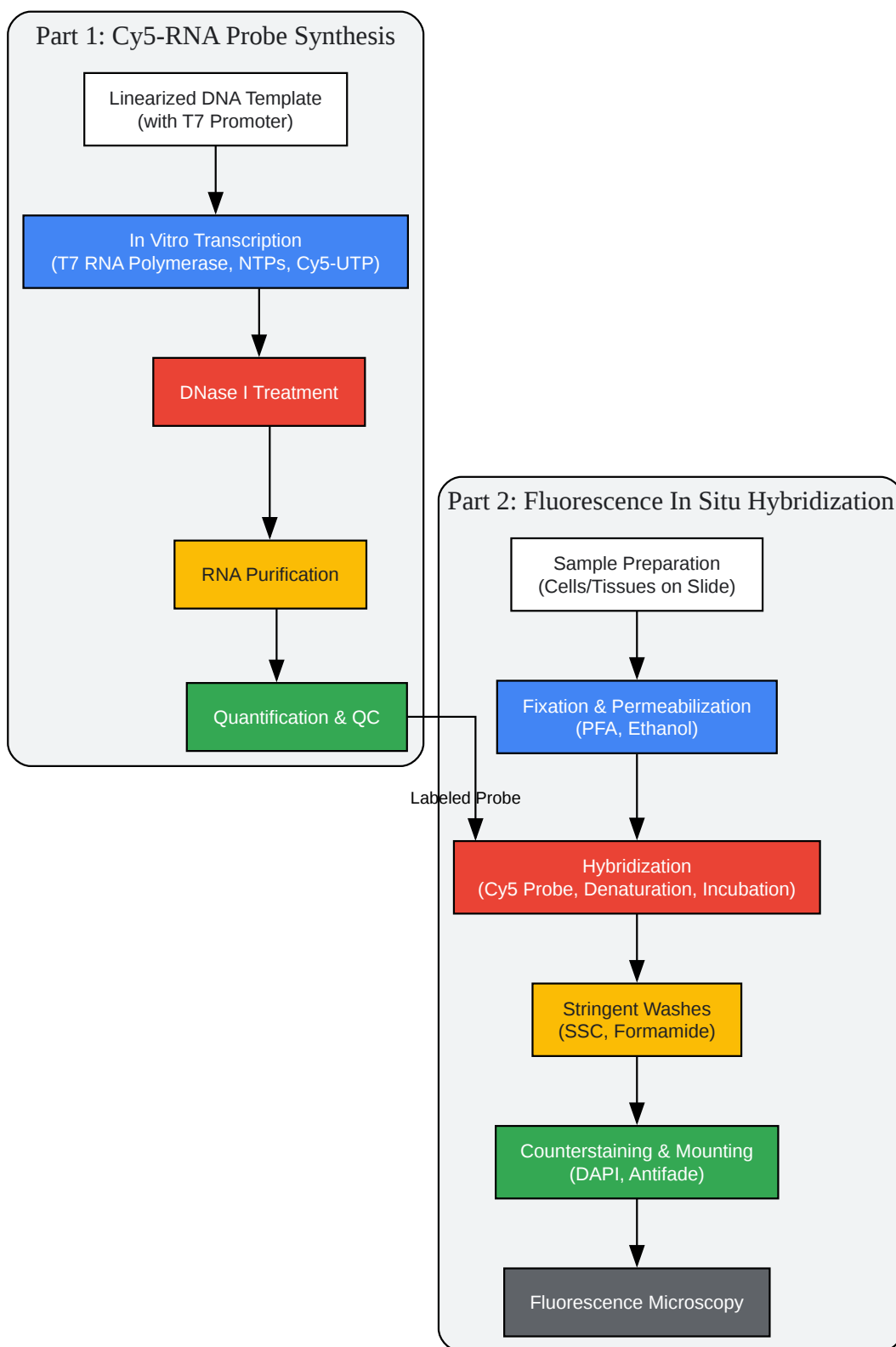
## Part 2: Fluorescence In Situ Hybridization

This is a general protocol and may require optimization for specific cell or tissue types.

- Sample Preparation:
  - For adherent cells, grow them on sterile coverslips in a petri dish.
  - For suspension cells, cytocentrifuge them onto slides.
  - For tissue sections, use cryosections or paraffin-embedded sections on coated slides.[\[11\]](#)
- Fixation and Permeabilization:
  - Wash the samples briefly with PBS.
  - Fix the samples in 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[\[2\]](#)
  - Wash the samples twice with PBS for 5 minutes each.
  - Dehydrate the samples by incubating in a series of ethanol washes (e.g., 50%, 70%, and 100%) for 3-5 minutes each.[\[2\]](#) Air dry the slides.
- Hybridization:
  - Prepare the hybridization buffer. A typical buffer contains 50% formamide, 2x SSC, and 10% dextran sulfate.
  - Dilute the Cy5-labeled RNA probe in the hybridization buffer to a final concentration of 1-10 ng/μL.
  - Apply the probe solution to the sample on the slide and cover with a coverslip, avoiding air bubbles.

- Denature the sample and probe by incubating the slide on a heat block at 75-85°C for 5-10 minutes.
- Transfer the slide to a humidified chamber and incubate overnight at a temperature optimized for your probe and sample (typically 37-42°C).<sup>[11]</sup>
- Washing:
  - Carefully remove the coverslip.
  - Perform a series of stringent washes to remove unbound and non-specifically bound probes. An example wash series is:
    - 2x SSC with 50% formamide at the hybridization temperature for 15 minutes.
    - 1x SSC at room temperature for 10 minutes.
    - 0.5x SSC at room temperature for 10 minutes.
- Counterstaining and Mounting:
  - Wash the slide briefly in PBS.
  - Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature.
  - Wash the slide with PBS for 5 minutes.
  - Mount the coverslip with an antifade mounting medium.
- Imaging:
  - Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Cy5 (far-red).
  - Acquire images using a sensitive camera.

## Workflow and Pathway Diagrams



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Caption: Experimental workflow for **Cy5-UTP** labeling and FISH.

## Troubleshooting

Problem	Possible Cause	Suggestion
Low probe yield	Inefficient transcription reaction	Check the integrity and purity of the DNA template. Optimize the concentration of template and polymerase.
Low labeling efficiency	Adjust the ratio of Cy5-UTP to UTP. Excessive incorporation of the dye can hinder polymerase activity.	
High background	Incomplete removal of unbound probe	Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration).
Non-specific probe binding	Include blocking agents (e.g., sheared salmon sperm DNA, yeast tRNA) in the hybridization buffer.	
No or weak signal	Probe degradation	Use RNase-free reagents and techniques throughout the protocol. Check probe integrity on a gel.
Poor probe penetration	Optimize the permeabilization step.	
Low target RNA abundance	Use a more sensitive detection method or increase the amount of probe.	
Photobleaching	Use an antifade mounting medium and minimize exposure to excitation light.	

## Conclusion



The direct labeling of RNA probes with **Cy5-UTP** provides a robust and reliable method for generating probes for fluorescence in situ hybridization. The far-red emission of Cy5 minimizes background autofluorescence, leading to high-contrast images. By following the detailed protocols outlined in this document, researchers can successfully synthesize Cy5-labeled probes and apply them to visualize specific RNA targets within a cellular context, thereby facilitating a wide range of molecular biology investigations.

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